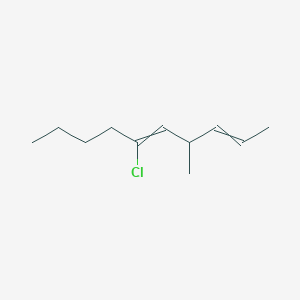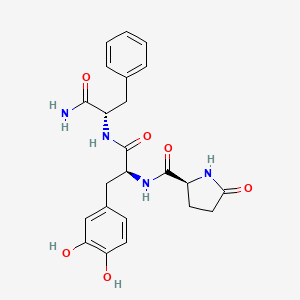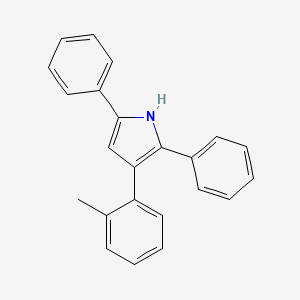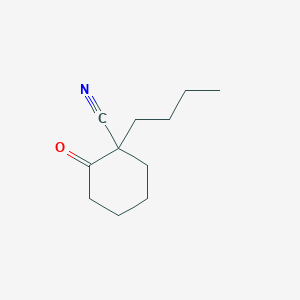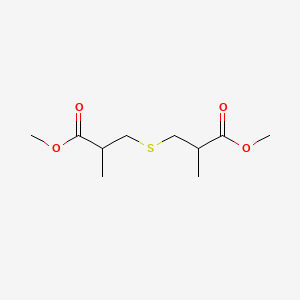
Dimethyl 3,3'-thiobis(2-methylpropionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,3’-thiobis(2-methylpropionate) is an organic compound with the molecular formula C10H18O4S. It is a sulfur-containing ester that is used as a building block in organic synthesis. The compound is characterized by the presence of two ester groups and a sulfur atom, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 3,3’-thiobis(2-methylpropionate) can be synthesized through various methods. One common synthetic route involves the reaction of 3,3’-thiobis(2-methylpropionic acid) with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of Dimethyl 3,3’-thiobis(2-methylpropionate) often involves large-scale esterification processes. The raw materials, including 3,3’-thiobis(2-methylpropionic acid) and methanol, are mixed in large reactors. Catalysts such as sulfuric acid or p-toluenesulfonic acid are added to accelerate the reaction. The mixture is heated to promote esterification, and the product is subsequently separated and purified using techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3,3’-thiobis(2-methylpropionate) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,3’-thiobis(2-methylpropionate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving sulfur-containing substrates.
Industry: The compound is used in the production of polymers and other materials where sulfur functionalities are desired.
Wirkmechanismus
The mechanism of action of Dimethyl 3,3’-thiobis(2-methylpropionate) depends on the specific chemical reactions it undergoes. In general, the sulfur atom can participate in various chemical transformations, such as oxidation and substitution, which can alter the compound’s reactivity and properties. The ester groups can also undergo hydrolysis or reduction, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 3,3’-thiodipropionate: Similar in structure but with different alkyl groups.
Dimethyl 3,3’-thiodipropanoate: Another sulfur-containing ester with a different carbon chain length.
Uniqueness
Dimethyl 3,3’-thiobis(2-methylpropionate) is unique due to its specific combination of ester and sulfur functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
72259-19-9 |
|---|---|
Molekularformel |
C10H18O4S |
Molekulargewicht |
234.31 g/mol |
IUPAC-Name |
methyl 3-(3-methoxy-2-methyl-3-oxopropyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C10H18O4S/c1-7(9(11)13-3)5-15-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
CMQPKQNBMBISIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSCC(C)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


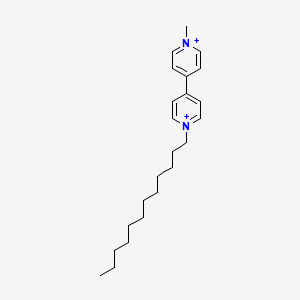

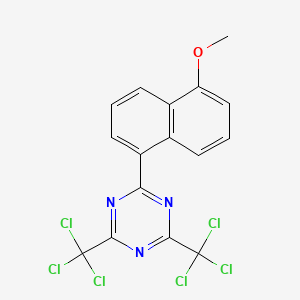
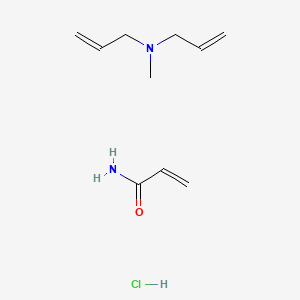
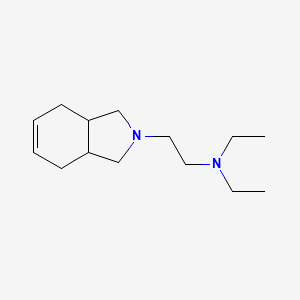
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
